Promethazine N-Oxide

Description

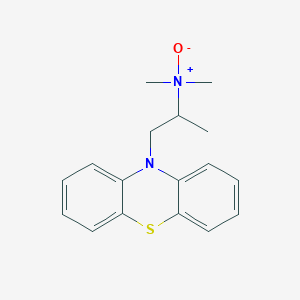

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIGOJNZBMHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560137 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81480-39-9 | |

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis, Formation, and Chemical Reactivity of Promethazine N Oxide

Chemical Synthesis Methodologies for N-Oxides

The synthesis of N-oxides, including promethazine (B1679618) N-oxide, is a critical process in medicinal and pharmaceutical chemistry. These compounds are often metabolites of parent drugs and are also synthesized for research and as potential therapeutic agents themselves.

Direct Oxidation Routes for Promethazine N-Oxide Synthesis

The primary method for synthesizing this compound is through the direct oxidation of the tertiary amine group in the promethazine molecule. This reaction involves the use of an oxidizing agent to introduce an oxygen atom to the nitrogen of the dimethylamino group.

In a laboratory setting, the synthesis of N-oxidized products of promethazine has been achieved and identified using techniques like thin-layer chromatography (TLC) and mass spectrometry, with synthetic reference products confirming their structure. nih.govtandfonline.com

Influence of Oxidizing Agents and Reaction Parameters on N-Oxide Yield and Selectivity

The choice of oxidizing agent and the control of reaction parameters are crucial for maximizing the yield and selectivity of this compound. Various oxidizing agents can be employed, each with its own efficacy and potential to generate byproducts.

Common oxidizing agents used for N-oxidation of tertiary amines include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, MCPBA), and potassium permanganate. The reaction conditions, such as temperature, solvent, and pH, play a significant role in the outcome of the synthesis. For instance, controlling the stoichiometry of the oxidizing agent is essential to prevent over-oxidation to other products or degradation of the phenothiazine (B1677639) ring system.

Research on the oxidation of similar phenothiazine drugs has shown that the choice of oxidizing agent can lead to different product profiles. For example, chemical oxidation with hydrogen peroxide in acetic acid tends to yield the corresponding sulfoxide (B87167) without cleavage of the side chain. researchgate.net This suggests that specific conditions can favor N-oxidation over S-oxidation, which is another common oxidative pathway for phenothiazines.

Formation of this compound as a Degradation Product

Promethazine is susceptible to degradation, particularly through oxidation, which can lead to the formation of several products, including this compound. Understanding these degradation pathways is vital for ensuring the stability and quality of pharmaceutical formulations.

Oxidative Degradation Pathways Leading to N-Oxide Formation

The oxidative degradation of promethazine can occur through various mechanisms, often initiated by factors such as light, heat, and the presence of oxygen. nih.gov The process can lead to the formation of a semiquinone free radical, which is a key intermediate in the degradation pathway. nih.gov This radical can then undergo further reactions to form stable degradation products, including promethazine 5-oxide (promethazine sulfoxide) and other compounds resulting from the cleavage of the side chain. nih.govnih.gov

Studies have identified this compound as one of the oxidation products. oup.comoup.comnih.gov The formation of both the sulfoxide and the N-oxide metabolites has been confirmed through techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. oup.comoup.comnih.gov In some instances, further oxidation can lead to the formation of promethazine sulfoxide-N-oxide. cleanchemlab.comaxios-research.comsimsonpharma.com

The degradation process is complex, with multiple products being formed. Besides the N-oxide and sulfoxide, other identified degradation products include 10-methylphenothiazine, phenothiazine, 3H-phenothiazine-3-one, 7-hydroxy-3H-phenothiazine-3-one, acetaldehyde, formaldehyde, and dimethylamine. nih.gov

Impact of Analytical Sample Preparation Conditions on N-Oxidation Extent

The process of preparing samples for analytical testing can inadvertently induce the oxidation of promethazine, leading to the formation of its N-oxide and other-related substances. oup.comoup.comnih.gov This is a critical consideration in analytical toxicology and quality control, as the observed degradation products may not have been present in the original sample.

Research has demonstrated that the choice of extraction method and solvents can significantly influence the extent of oxidation. oup.comoup.comnih.gov For example, using an elution solvent mixture of ethyl acetate, isopropanol, and ammonium (B1175870) hydroxide (B78521) during solid-phase extraction (SPE) was found to cause the oxidation of promethazine to its sulfoxide and N-oxide metabolites. oup.comoup.com This oxidation was observed in both bone tissue extract and whole blood samples, indicating it was not matrix-specific. oup.comoup.comnih.gov

To minimize this artificially induced degradation, alternative sample preparation methods have been investigated. A filtration/pass-through extraction (FPTE) method without an evaporation step was found to be the only technique among those tested that did not cause measurable oxidation of the analytes. oup.comnih.gov This highlights the necessity of carefully selecting and validating sample preparation protocols to ensure accurate quantification of promethazine and its genuine degradation products.

Table 1: Influence of Sample Preparation on Promethazine Oxidation

| Extraction Method | Elution Solvent | Observed Oxidation Products | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Ethyl acetate:Isopropanol:Ammonium hydroxide (80:17:3) | Promethazine Sulfoxide, this compound | oup.comoup.com |

| SPE | Dichloromethane:Isopropanol:Ammonium hydroxide | Reduced Oxidation | oup.com |

Role of pH and Metal Ions (e.g., Copper(II), Iron(III)) in Promethazine Oxidation Kinetics

The rate of promethazine oxidation is significantly influenced by the chemical environment, particularly the pH and the presence of metal ions. nih.gov Kinetic studies have shown that the degradation of promethazine in an oxygen-saturated medium generally follows first-order kinetics. nih.gov

The pH of the solution plays a crucial role. An increase in pH has been shown to increase the degradation rate of promethazine, reaching a limiting value around pH 5. nih.gov This suggests that the protonation state of the promethazine molecule affects its susceptibility to oxidation.

Metal ions can also act as catalysts in the oxidation of promethazine. The addition of copper(II) ions has been found to increase the degradation rate throughout the entire process. nih.gov In contrast, iron(III) ions cause an initial increase in the degradation rate, which is sustained for only a short period. nih.gov Interestingly, under anaerobic conditions, the degradation of promethazine was observed only in the presence of copper(II) and iron(III) ions, underscoring their importance in facilitating the oxidation process. nih.gov

Table 2: Factors Affecting Promethazine Oxidation Kinetics

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| Increasing pH (up to 5) | Increases | nih.gov |

| Copper (II) ions | Increases | nih.gov |

Mechanistic Insights into N-Oxide Formation and Degradation

The transformation of promethazine to its N-oxide and subsequent reactions are complex processes involving various intermediates and reaction pathways.

Free Radical Intermediates in Phenothiazine N-Oxidation

The mechanism often involves the phenothiazine ring system itself, leading to the formation of a cation radical centered on the sulfur or nitrogen atom. mdpi.compnas.org This radical can then undergo further reactions, including the formation of sulfoxides or N-oxides. nih.govchemrxiv.org

Proposed Nucleophilic/Electrophilic Reaction Mechanisms of N-Oxide Generation

The formation of this compound involves the oxidation of the tertiary amine in the side chain. mdpi.comnih.gov This reaction is a type of N-oxygenation, a common metabolic pathway for tertiary amines. mdpi.comnih.gov

The nitrogen atom of the dimethylamino group acts as a nucleophile, attacking an electrophilic oxygen source. In biological systems, this oxidation is often catalyzed by enzymes such as flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) isoforms, like CYP2D6. mdpi.comnih.gov These enzymes facilitate the transfer of an oxygen atom to the nitrogen.

In synthetic chemistry, N-oxides of phenothiazine drugs can be prepared using oxidizing agents like 3-chloroperoxybenzoic acid. nih.gov This reagent provides an electrophilic oxygen atom that reacts with the nucleophilic nitrogen of the promethazine side chain.

The reaction can be influenced by the electronic properties of the phenothiazine ring and the substituents. The electron-rich nature of the phenothiazine nucleus can influence the reactivity of the side chain nitrogen. acs.org The formation of the N-oxide results in significant changes to the physicochemical properties of the molecule. mdpi.com

Thermolytic Transformations of N-Oxide Derivatives in Analytical Contexts

Phenothiazine N-oxides can undergo thermal degradation, which is a critical consideration in analytical methods like gas chromatography. The stability of these compounds is influenced by temperature. nih.gov

During thermolysis, N-oxides can undergo rearrangements or decompositions. For instance, the Cope elimination is a known thermal degradation pathway for tertiary amine N-oxides, although the specific thermolytic pathways for this compound in analytical instruments are not extensively detailed in the provided results. The degradation can lead to the formation of various products, complicating analytical interpretations.

The kinetics of the thermal degradation of promethazine itself have been studied, showing a dependence on pH and the presence of oxygen and metal ions. nih.gov This suggests that the stability of its N-oxide derivative would also be sensitive to these conditions during any analytical procedure involving heat.

Metabolic Transformations and Enzymology of Promethazine N Oxide in Non Human Biological Systems

In Vitro Metabolic Pathways of Promethazine (B1679618) Leading to N-Oxide

The in vitro metabolism of promethazine has been investigated in various non-human biological systems, revealing the formation of several key metabolites, including its N-oxide derivative. These transformations are primarily oxidative and are catalyzed by specific enzyme systems located in the liver.

N-Oxygenation and N-Dealkylation Products from Promethazine

In vitro studies utilizing rabbit liver homogenates have demonstrated that the metabolism of promethazine yields a variety of products. nih.gov Incubation of promethazine with the 9000g supernatant fractions of rabbit liver homogenate results in the formation of N-dealkylated, N-oxygenated, and ring-hydroxylated products. nih.gov Specifically, the identified N-oxidation product is Promethazine N-Oxide. nih.gov Alongside N-oxygenation, N-dealkylation is a competing pathway, leading to the formation of metabolites such as desmethylpromethazine. nih.govresearchgate.net

Further investigations into the metabolism of desmethylpromethazine in pig liver preparations have also identified N-oxygenated products, highlighting the significance of this pathway for promethazine and its initial metabolites. nih.gov

Role of Flavin-Containing Monooxygenases (FMOs) in N-Oxidation Processes

Flavin-containing monooxygenases (FMOs) are a key class of enzymes involved in the N-oxidation of various xenobiotics, particularly those containing a tertiary amine functional group like promethazine. nih.gov Studies have shown that homogenous preparations of pig liver FMO catalyze the oxidation of desmethylpromethazine, a primary metabolite of promethazine, into multiple distinct metabolites. nih.gov These products arise from both N-oxygenation of the side-chain nitrogen and S-oxygenation of the phenothiazine (B1677639) ring sulfur. nih.gov This demonstrates the direct involvement of FMOs in the N-oxidation pathway of promethazine metabolites, and by extension, suggests a role for these enzymes in the N-oxidation of the parent compound.

Contribution of Cytochrome P450 Isoenzymes to Promethazine Metabolism and N-Oxide Formation

Although direct evidence detailing the specific contribution of various CYP450 isoenzymes to the formation of this compound in non-human systems is limited, the involvement of this enzyme family in the broader metabolic clearance of promethazine is well-established. For instance, in rat liver microsomes, promethazine has been shown to interact with the microsomal electron transport chain, which is intrinsically linked to CYP450 activity. nih.gov

Comparative Metabolic Profiles in Different Non-Human Biological Matrices

The metabolic profile of promethazine, including the formation of its N-oxide, can vary between different animal species due to differences in the expression and activity of metabolic enzymes.

Liver Homogenate Studies in Animal Models (e.g., Rabbit, Pig, Mouse, Rat)

In vitro studies using liver preparations from various animal models have provided insights into the species-specific metabolism of promethazine.

Rabbit: As previously mentioned, incubation of promethazine with the 9000g supernatant fractions of rabbit liver homogenate leads to the formation of N-dealkylated, N-oxygenated (including this compound), and ring-hydroxylated products. nih.gov

Pig: Studies with pig liver FMO have demonstrated the N-oxygenation of desmethylpromethazine, a primary metabolite of promethazine. nih.gov This indicates that the FMO-mediated N-oxidation pathway is active in this species.

Rat: In vitro studies using rat liver microsomes have shown that promethazine interacts with and can inhibit lipid peroxidation systems linked to NADPH oxidation. nih.gov While these studies confirm metabolic activity in rat liver microsomes, detailed profiles of N-oxide formation are not extensively documented in the reviewed literature.

Mouse: Specific data on the in vitro metabolism of promethazine to its N-oxide in mouse liver homogenates is not extensively detailed in the currently available literature. However, general drug metabolism studies have compared the activity of liver enzymes across different species, including the mouse. nih.gov

The following table summarizes the key metabolic pathways of promethazine observed in the liver preparations of different animal models.

| Animal Model | Metabolic Pathway | Key Metabolites | Primary Enzyme System Implicated |

| Rabbit | N-Oxygenation, N-Dealkylation, Ring-Hydroxylation | This compound, Desmethylpromethazine | Not specified in detail |

| Pig | N-Oxygenation, S-Oxygenation (of desmethylpromethazine) | N-Oxygenated metabolites of desmethylpromethazine | Flavin-Containing Monooxygenase (FMO) |

| Rat | Interaction with microsomal electron transport chain | Not specifically detailed for N-oxide | Cytochrome P450 system |

| Mouse | General metabolic activity | Not specifically detailed for N-oxide | General drug-metabolizing enzymes |

Enzymatic Conversion Using Recombinant Metabolic Enzymes

The use of recombinant enzymes provides a more defined system to study the specific contribution of individual enzymes to a metabolic pathway. Studies utilizing genetically engineered human B-lymphoblastoid cells expressing specific CYP450 isoenzymes have shown that CYP2D6 hydroxylates promethazine most efficiently compared to other P450 forms. drugbank.com This highlights the utility of recombinant systems in pinpointing the roles of specific enzymes. While the focus of this particular study was on hydroxylation, similar approaches using a panel of recombinant FMO and CYP isoenzymes could provide more definitive evidence for their respective roles in the N-oxidation of promethazine in various non-human species.

Identification of this compound as a Key N-Oxygenated Metabolite

In the study of metabolic transformations of promethazine within non-human biological systems, this compound has been definitively identified as a notable N-oxygenated metabolite. Research utilizing in vitro models with rabbit liver preparations has provided key insights into the formation of this compound alongside other metabolic products.

Investigations involving the incubation of promethazine with 9000g supernatant fractions from rabbit liver homogenates demonstrated that the parent compound undergoes several biotransformation pathways. nih.gov These pathways include N-dealkylation, N-oxygenation, and ring hydroxylation. nih.gov Within the N-oxygenated class of metabolites, this compound was specifically identified. nih.gov

The confirmation of this compound as a metabolite was achieved through rigorous analytical methods. Researchers utilized thin-layer chromatography (t.l.c.) and mass spectrometry to analyze the products of the in vitro incubation. nih.gov The identity of the metabolically generated this compound was conclusively established by comparing its chromatographic behavior and mass spectra with those of a synthetically prepared reference standard. nih.gov

The formation of N-oxygenated products is a recognized pathway in the metabolism of tertiary amines. This process is often catalyzed by specific enzyme systems, such as the flavin-containing monooxygenases (FMOs), which are known to mediate N-oxygenation reactions in the liver microsomes of various non-human species, including rats and minipigs. nih.gov

The table below summarizes the classes of metabolites, including this compound, that were identified following the incubation of promethazine in the rabbit liver preparation. nih.gov

Table 1. Metabolites of Promethazine Identified in Rabbit Liver Homogenate

| Metabolic Pathway | Identified Products |

|---|---|

| N-Oxygenation | Promethazine-N-Oxide, Nitrone (from N-hydroxydesmethylpromethazine) |

| N-Dealkylation | N-dealkylated products |

| Ring Hydroxylation | Ring-hydroxylated products |

This identification of this compound underscores the significance of the N-oxygenation pathway in the metabolism of promethazine in certain non-human biological systems. nih.gov

Advanced Analytical Techniques for Promethazine N Oxide Research

Chromatographic Separation and Detection Strategies

Chromatography is fundamental to the analysis of promethazine (B1679618) N-oxide, enabling its separation from the parent drug and other metabolites in complex biological matrices. Various chromatographic techniques have been developed and optimized for this purpose.

Ultra-Performance Liquid Chromatography (UPLC) for N-Oxide Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of promethazine and its metabolites, including the N-oxide. orientjchem.org The technology operates on the same principles as HPLC but utilizes smaller particle size columns (typically < 2 μm), leading to enhanced chromatographic performance. orientjchem.org

In research focused on phenothiazine (B1677639) drugs, UPLC coupled with photodiode array (PDA) detection (UPLC-PDA) has been a primary tool for developing and characterizing analytical methods. oup.comoup.com These methods are crucial for separating promethazine, its N-desmethyl and sulfoxide (B87167) metabolites, and the N-oxide itself in biological samples like bone tissue extract and blood. oup.comoup.com However, a significant challenge encountered during method development is the potential for analyte degradation during sample preparation, leading to the formation of oxidation products, including promethazine N-oxide. oup.com

To confirm the identities of these degradation products, UPLC is often coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS). oup.comoup.com This hyphenated technique provides high-resolution mass data, allowing for the accurate identification of extraneous peaks observed in chromatograms as oxidized metabolites like promethazine sulfoxide and this compound. oup.comoup.com Studies have utilized UPLC-qTOF-MS to investigate the influence of different extraction conditions on the extent of such oxidation. oup.comoup.com

A typical UPLC system for this analysis might employ a biphenyl (B1667301) column with a gradient elution. oup.com For instance, one method used a Raptor biphenyl column (150 mm × 2.1 mm, 2.7 μm particle diameter) maintained at 50°C. The mobile phase consisted of a binary gradient with solvent A being 0.1% formic acid in 90:10 water:acetonitrile (B52724) and solvent B being 0.1% formic acid in 90:10 acetonitrile:water. oup.com

High-Performance Liquid Chromatography (HPLC) Method Development for N-Oxide Quantification and Separation

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantification and separation of promethazine and its metabolites. ingentaconnect.comglobalscientificjournal.com Numerous stability-indicating HPLC methods have been developed to determine promethazine hydrochloride in various formulations, where the drug is subjected to degradation conditions such as oxidation to ensure the method can separate the parent drug from its degradation products, which would include the N-oxide. ingentaconnect.com

Method development often involves optimizing the mobile phase composition, column type, and detector wavelength. For example, a reversed-phase HPLC method for promethazine might use a C8 or C18 column. ingentaconnect.commdpi.com One specific method for promethazine hydrochloride achieved successful separation on a C8 (2) column (150 mm x 4.6 mm i.d., 3 μm particle size) with a mobile phase of acetonitrile and 25mM phosphate (B84403) buffer (pH 7.0) in a 50:50 (v/v) ratio, at a flow rate of 1 mL/min and UV detection at 249 nm. ingentaconnect.com Another method for determining promethazine and its metabolites (promethazine sulfoxide and monodesmethyl-promethazine) in swine tissues utilized a Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm) with a mobile phase of 0.1% formic acid–water and acetonitrile. mdpi.com

The separation of promethazine enantiomers has also been achieved using a specialized chiral column, a Vancomycin Chirobiotic V column (250 x 4.6 mm), with a mobile phase of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1%, by volume). nih.govresearchgate.net While this study focused on the parent drug's enantiomers, the principles of chiral separation are relevant in metabolite analysis where stereoisomerism can occur.

Table 1: HPLC Method Parameters for Promethazine and Metabolite Analysis

| Parameter | Method 1 ingentaconnect.com | Method 2 mdpi.com | Method 3 nih.govresearchgate.net |

|---|---|---|---|

| Analyte(s) | Promethazine HCl & degradation products | Promethazine, Promethazine Sulfoxide, Monodesmethyl-promethazine | Promethazine enantiomers |

| Column | C8 (2), 150 mm x 4.6 mm, 3 µm | Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm | Vancomycin Chirobiotic V, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:25mM phosphate buffer (pH 7.0) (50:50, v/v) | 0.1% formic acid–water and acetonitrile | Methanol:acetic acid:triethylamine (100:0.1:0.1, v/v) |

| Flow Rate | 1 mL/min | Not specified | 1 mL/min |

| Detection | UV at 249 nm | Tandem Mass Spectrometry (MS/MS) | UV at 254 nm |

| Internal Standard | Not specified | Deuterated promethazine (PMZ-d6) | Acetyl salicylic (B10762653) acid |

Thin-Layer Chromatography (TLC) for N-Oxide Product Isolation and Identification

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis, isolation, and identification of promethazine's metabolic products, including this compound. nih.govtandfonline.com In in-vitro metabolism studies, TLC has been used to identify N-oxidation products formed from the incubation of promethazine with rabbit liver homogenates. nih.govtandfonline.com The identification of this compound was confirmed by comparing its chromatographic behavior to synthetic reference standards and through subsequent mass spectral analysis. nih.govtandfonline.com

TLC is also employed to separate and compare photoproducts formed from the irradiation of promethazine solutions. mdpi.com A typical TLC system for this purpose might use aluminum oxide or silica (B1680970) gel-coated plates as the stationary phase. mdpi.combeilstein-journals.org For the separation of photoproducts, a mobile phase consisting of a mixture of acetone, methanol, and 25% ammonia (B1221849) solution in a 50:50:1 volume ratio has been utilized. mdpi.com For preparative separations to isolate specific products for further analysis, preparative layer chromatography (PLC) on thicker silica gel plates can be used. beilstein-journals.org

Gas Chromatography (GC) Considerations for Thermolabile N-Oxides and Indirect Assays

Direct analysis of thermolabile compounds like tertiary amine N-oxides by Gas Chromatography (GC) is often challenging. mdma.ch The high temperatures required for vaporization in the GC inlet can cause thermal degradation of the N-oxide, often through a Cope elimination reaction. ljmu.ac.uk This makes direct quantification unreliable.

Because of this thermal lability, indirect methods are typically employed for the GC analysis of N-oxides. mdma.ch These methods often involve the chemical reduction of the N-oxide back to its parent tertiary amine prior to GC analysis. mdma.ch While this approach allows for quantification, it requires careful separation of the original parent amine from the sample if it is also present, to avoid overestimation. Another indirect GC assay has been based on the thermal decomposition of the N-oxide into a predictable aldehyde compound, which can then be quantified. ljmu.ac.uk

The general applicability of GC is for volatile and thermally stable compounds. chromatographyonline.comvscht.cz While advancements in GC, such as the use of high-flow rates and supersonic molecular beams (SMB), have extended its scope to some thermolabile and non-volatile chemicals, HPLC is generally preferred for polar and thermolabile compounds like N-oxides. vscht.cz

Mass Spectrometric Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of drug metabolites. When coupled with chromatographic separation, it provides a powerful platform for this compound research.

Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) for N-Oxide Product Identification

Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) provides high-resolution and accurate mass measurements, which are critical for the confident identification of unknown compounds and metabolites in complex mixtures. wikipedia.org This technique is particularly valuable in identifying degradation products formed during sample preparation for phenothiazine analysis. oup.comoup.com

In studies of promethazine, UPLC-qTOF-MS has been used to confirm the identity of extraneous peaks observed in UPLC-PDA chromatograms. oup.comoup.com By obtaining accurate mass measurements, researchers can confirm the elemental composition of the ions. The results of such analyses have confirmed the oxidation of promethazine to its sulfoxide and N-oxide metabolites during certain solid-phase extraction procedures. oup.comoup.com

The qTOF-MS instrument is operated to acquire data in sensitivity mode with positive electrospray ionization (ESI+), achieving a resolution of over 20,000 at full width half maximum. oup.com For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed. The quadrupole is used to isolate the precursor ion of interest (e.g., the protonated molecule of this compound), which is then fragmented in a collision cell, and the resulting product ions are analyzed by the TOF mass analyzer. wikipedia.orgdoi.org The high mass accuracy of both precursor and product ions allows for the elucidation of chemical formulae and aids in the structural characterization of the metabolite. researchgate.net

Table 2: UPLC-qTOF-MS Parameters for Promethazine Metabolite Identification oup.com

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Waters Xevo G2-XS-qTOF-MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Sensitivity Mode |

| Resolution | > 20,000 FWHM |

| Acquisition Range | m/z 50 to 601 |

| Scan Time | 0.1 s |

| Capillary Voltage | 0.5 kV |

| Cone Voltage | 25 V |

| Source Temperature | 150°C |

| Desolvation Gas Flow | 1,000 L/h at 500°C |

| Cone Gas Flow | 50 L/h |

Application of Mass Spectrometry to Elucidate N-Oxide Structure and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of drug metabolites, including this compound. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the precise determination of molecular mass, which is fundamental to identifying metabolic transformations.

The formation of this compound from its parent drug, Promethazine, involves the addition of a single oxygen atom. This transformation results in a predictable mass increase of approximately 16 Da. Studies using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) have confirmed the presence of this compound by detecting a compound with a mass corresponding to this addition. oup.comoup.com For instance, if the accurate mass of the parent Promethazine molecule is measured at 285.1419 Da, its N-oxide metabolite is identified by a corresponding mass of approximately 301.1426 Da. oup.comoup.com

| Compound | Molecular Formula | Exact Mass (Da) |

| Promethazine | C₁₇H₂₀N₂S | 284.1347 |

| This compound | C₁₇H₂₀N₂OS | 300.1296 |

This interactive table provides the molecular formula and exact mass for Promethazine and its N-oxide derivative.

Tandem mass spectrometry (MS/MS) provides deeper structural insight through controlled fragmentation of the molecular ion. By analyzing the resulting product ions, researchers can deduce the site of oxidation. In the case of this compound, the fragmentation pattern is distinct from that of its structural isomer, Promethazine Sulfoxide, which also has a mass of M+16. Research has established specific quantitative and qualitative ions for monitoring Promethazine and its oxidized metabolites. For the M+16 metabolite, characteristic product ions observed include m/z 198.2 and 239.1. mdpi.com The presence and relative abundance of specific fragments, such as those resulting from the cleavage of the side chain, help confirm that the oxygen has been added to the nitrogen atom of the dimethylamino group rather than the sulfur atom of the phenothiazine ring. acs.org

Furthermore, advanced MS techniques like the hydrogen-deuterium (H-D) exchange method can be employed for unambiguous identification. nih.gov When a sample is introduced into the mass spectrometer with a deuterated mobile phase, labile hydrogens (e.g., on hydroxyl groups) are replaced by deuterium, causing a predictable mass shift. nih.gov This method allows for clear discrimination between N- or S-oxide formation and aromatic hydroxylation, as the number of labile hydrogens differs for each type of metabolite, thus unequivocally confirming the structure of this compound. nih.gov

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods provide complementary information for the detection, quantification, and mechanistic study of this compound. These techniques exploit the compound's interaction with electromagnetic radiation and its electrochemical properties.

UV-Visible spectrophotometry is a widely accessible technique used for the analysis of phenothiazine derivatives. Direct spectrophotometric analysis of Promethazine hydrochloride reveals a characteristic maximum absorption (λmax) at approximately 251 nm or 299 nm, which can be attributed to n–π* electronic transitions within the molecule. globalscientificjournal.commdpi.com The formation of this compound alters the electronic structure, leading to changes in the UV-Vis absorption spectrum, which can be used for its detection.

However, due to the poor selectivity of direct UV-Vis spectrophotometry for drug mixtures with overlapping spectra, methods involving oxidative coupling reactions are often preferred for quantification. globalscientificjournal.com These methods involve the reaction of the phenothiazine derivative with a coupling reagent in the presence of an oxidizing agent to produce a highly colored product. The intensity of the color, measured at a specific wavelength in the visible range, is proportional to the concentration of the analyte. While many of these methods have been developed for the parent drug, the principle is applicable to its N-oxide metabolite.

| Oxidizing Agent | Coupling Reagent | Resulting Product Color | λmax (nm) |

| Ammonium (B1175870) Cerric (IV) Sulphate | P-Chloroaniline | Blue-Greenish | 306 |

| Sodium Persulfate | 2-Aminopyrimidine | Yellow-Orange | 422 |

| Sodium Hypochlorite | - | Pinkish-Red | 518 |

| Ammonium Cerium (IV) Sulfate | 5-Aminosalicylic Acid | Green | 598 |

This interactive table summarizes various oxidative coupling reactions used for the spectrophotometric determination of promethazine, indicating the reagents, product color, and maximum absorption wavelength (λmax). globalscientificjournal.comconnectjournals.comresearchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide detailed atom-by-atom information about the chemical environment and connectivity within the molecule. mdpi.comrsc.org

The structural confirmation of this compound via NMR relies on analyzing the chemical shift changes relative to the parent promethazine molecule. The formation of the N-oxide bond, where an oxygen atom becomes coordinated to the tertiary amine nitrogen in the side chain, significantly alters the local electronic environment. This leads to a deshielding effect on the adjacent nuclei.

Key expected changes in the NMR spectrum upon N-oxidation are:

¹H NMR: The protons of the two N-methyl groups and the methylene (B1212753) protons (CH₂) adjacent to the nitrogen would experience a downfield shift (to a higher ppm value).

¹³C NMR: Similarly, the carbon atoms of the N-methyl groups and the adjacent methylene carbon would be deshielded and their resonances would appear at a higher chemical shift. mdpi.com

By precisely measuring these chemical shifts and analyzing coupling constants and splitting patterns, NMR spectroscopy can unambiguously confirm that the oxidation has occurred at the side-chain nitrogen, thereby distinguishing this compound from its sulfoxide and ring-hydroxylated isomers. nih.govrsc.org

| Nucleus Type | Location in Promethazine | Expected Chemical Shift Change upon N-Oxidation |

| Proton (¹H) | N-Methyl Groups (-N(CH₃)₂) | Downfield Shift (Deshielding) |

| Proton (¹H) | Methylene Group (-CH₂-N) | Downfield Shift (Deshielding) |

| Carbon (¹³C) | N-Methyl Carbons (-N(CH₃)₂) | Downfield Shift (Deshielding) |

| Carbon (¹³C) | Methylene Carbon (-CH₂-N) | Downfield Shift (Deshielding) |

This interactive table illustrates the conceptual changes in NMR chemical shifts for specific nuclei when Promethazine is converted to this compound.

Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox behavior of phenothiazines and studying their oxidation mechanisms. mdpi.comresearchgate.net The electrochemical oxidation of promethazine is the initial step that can lead to the formation of this compound.

Studies using various modified electrodes have shown that promethazine undergoes an irreversible oxidation process. mdpi.com The first step involves the loss of an electron from the nitrogen atom in the phenothiazine ring to form a relatively stable cation radical. researchgate.net This initial oxidation event is observed as an anodic peak in the voltammogram at a potential of approximately +0.6 V to +0.75 V (vs. various reference electrodes). mdpi.comresearchgate.net This cation radical is a key intermediate that can be subsequently oxidized to form products such as the sulfoxide or undergo reactions leading to the N-oxide. researchgate.net

| Technique | Key Parameter | Observed Value/Behavior for Promethazine Oxidation | Significance |

| Cyclic Voltammetry (CV) | First Oxidation Peak (Epa) | ~ +0.64 V to +0.75 V | Corresponds to the formation of the nitrogen cation radical, the precursor to oxidized metabolites. mdpi.comresearchgate.net |

| Cyclic Voltammetry (CV) | Effect of pH | Peak potential shifts negatively with increasing pH. | Indicates proton participation in the oxidation mechanism. mdpi.comniscpr.res.in |

| Cyclic Voltammetry (CV) | Effect of Scan Rate | Peak current increases with scan rate. | Helps determine if the reaction is controlled by diffusion or surface adsorption. mdpi.com |

This interactive table summarizes key findings from electrochemical studies on promethazine oxidation, which is the foundational reaction for the formation of this compound.

Computational and Theoretical Studies on Promethazine N Oxide

Quantum Chemical Modeling of N-Oxide Electronic Structure

Quantum chemical modeling, particularly methods rooted in quantum mechanics, is essential for elucidating the electronic structure of Promethazine (B1679618) N-Oxide. The distribution of electrons within the molecule, particularly around the N-oxide functional group, governs its chemical behavior, including its susceptibility to reduction and its role in electron transfer reactions.

The N-oxide group in tertiary amines is characterized by a highly polar N⁺–O⁻ bond, which significantly influences the molecule's electronic properties. csmres.co.uk Computational methods can precisely calculate descriptors such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which are fundamental to understanding reactivity.

Table 1: Computed Physicochemical Properties of Promethazine N-Oxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂OS | Computed by PubChem |

| Molecular Weight | 300.4 g/mol | Computed by PubChem 2.2 |

| XLogP3 | 4.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 300.12963444 Da | Computed by PubChem 2.2 |

| Polar Surface Area | 46.6 Ų | Computed by Cactvs 3.4.8.18 |

Data sourced from PubChem CID 14424093. nih.gov

Density Functional Theory (DFT) is a preferred computational method for investigating reaction mechanisms in organic and organometallic chemistry due to its balance of accuracy and computational cost. acs.org For N-oxides, DFT calculations can model the reduction process, which typically involves the cleavage of the N-O bond. Studies on other aromatic N-oxides have used a combined experimental and DFT approach to elucidate their reduction mechanisms. nih.gov Such studies suggest that the process can include elementary reactions like protonation, N-O bond cleavage, and electron transfer steps. nih.gov

Electron transfer is a fundamental process in the redox chemistry of N-oxides. The electrochemical behavior of the parent compound, Promethazine, involves a two-electron transfer process. mdpi.com The reduction of an N-oxide back to its corresponding tertiary amine is inherently an electron transfer process. Computational studies on phenothiazine (B1677639) derivatives confirm their ability to participate in redox reactions, forming species like cation radicals. mdpi.commdpi.com

The reduction of aliphatic tertiary amine N-oxides can be mediated non-enzymatically by the heme moiety of cytochrome P450, a process driven by electron transfer. researchgate.net Quantum chemical calculations for various N-oxides show that the presence of electron-withdrawing or electron-donating substituents significantly influences the redox properties and the parameters of the N-O bond. researchgate.net For this compound, theoretical analysis would focus on the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a greater ease of accepting an electron, facilitating the reduction process. The electrochemical oxidation of similar phenothiazines like chlorpromazine (B137089) (CPZ) has been shown to be a multi-step process involving sequential one-electron transfers, which can be modeled computationally. nih.govchemrxiv.orgbham.ac.uk

Molecular Simulation Techniques Applied to N-Oxide Reactivity and Stability

Molecular simulation techniques, such as molecular dynamics (MD), provide a bridge between static quantum chemical calculations and the dynamic behavior of molecules in a biological environment. researchgate.net These simulations model the movement of atoms over time, offering insights into conformational flexibility, stability, and interactions with surrounding molecules like solvents or biological macromolecules. researchgate.net

For this compound, MD simulations could be employed to study its conformational landscape and structural stability. The flexibility of the dimethylaminopropyl side chain is crucial for its interaction with metabolic enzymes or receptors. While specific MD studies on this compound are not prominent, simulations have been conducted on the parent drug, Promethazine hydrochloride, to study its interaction with surfactants. mdpi.com Furthermore, MD simulations have been used to investigate the solvation and interaction of other amine oxides, such as trimethylamine (B31210) N-oxide (TMAO), in aqueous solutions. acs.org The optimized molecular structure of Promethazine has been obtained via energy minimization calculations using computational chemistry software as a precursor to stability studies. nih.gov This demonstrates the applicability of these techniques to the phenothiazine scaffold.

Table 2: Application of Molecular Simulation Techniques to N-Oxide Systems

| Simulation Technique | Primary Application | Relevance to this compound |

|---|---|---|

| Energy Minimization | Finds the lowest energy (most stable) conformation of a molecule. | Determines the ground-state geometry and preferred orientation of the N-oxide and side chain. nih.gov |

| Molecular Dynamics (MD) | Simulates the time-dependent motion of atoms and molecules. researchgate.net | Assesses conformational stability, flexibility, and interactions with solvent molecules or enzymes over time. |

| Molecular Docking | Predicts the binding orientation of a small molecule to a macromolecular target. researchgate.net | Investigates potential interactions with metabolizing enzymes (e.g., CYPs, FMOs) to understand reactivity. |

| Free Energy Perturbation (FEP) | Calculates relative binding affinities or solvation free energies. | Quantifies the impact of N-oxidation on binding affinity to a target protein compared to the parent drug, Promethazine. |

In Silico Prediction of N-Oxide Transformation Pathways and Metabolite Formation

In silico metabolite prediction is a critical component of modern drug discovery, helping to anticipate the metabolic fate of a compound before extensive experimental work. nih.gov These predictive models use databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a query molecule.

This compound is a known metabolite of Promethazine. mdpi.comresearchgate.net The formation of N-oxides from tertiary amines is a common Phase I metabolic reaction, often catalyzed by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs). bham.ac.ukmdpi.com For phenothiazines specifically, metabolism typically involves oxidation at the sulfur atom (S-oxidation), hydroxylation of the aromatic rings, and modifications to the side chain, including N-dealkylation and N-oxidation. nih.govbham.ac.uk Studies on other drugs containing tertiary amine moieties, such as mianserin (B1677119) and doxepin, confirm N-oxygenation as a significant metabolic pathway leading to inactive N-oxide metabolites. mdpi.com

Computational tools can predict these transformations. Software platforms like BioTransformer, Meteor, and others incorporate modules for various enzymatic reactions, including those catalyzed by CYP isoforms. nih.gov For Promethazine, CYP2D6 is a principal metabolizing enzyme. mdpi.com In silico models can perform site-of-metabolism (SOM) prediction, highlighting the nitrogen atom of the dimethylamino group as a likely site for oxidation. Docking studies of the parent compound into CYP enzyme active sites can further rationalize this prediction by showing the proximity of the nitrogen atom to the catalytic heme-Fe species. csmres.co.uknih.gov

Table 3: Major Predicted and Identified Metabolites of Promethazine

| Metabolite Name | Abbreviation | Metabolic Reaction | Reference |

|---|---|---|---|

| Promethazine Sulfoxide (B87167) | PMZSO | S-Oxidation | researchgate.net |

| N-desmethylpromethazine | DMPMZ | N-Dealkylation | mdpi.comresearchgate.net |

| This compound | PMZNO | N-Oxidation | mdpi.comscience.gov |

| Hydroxy-promethazine | PMZOH | Aromatic Hydroxylation | |

| N-desmethyl-promethazine sulfoxide | N-Dealkylation & S-Oxidation | researchgate.net |

Promethazine N Oxide in Prodrug Design and Bioactivation Concepts

Theoretical Frameworks for N-Oxide as a Prodrug Moiety

The use of an N-oxide group is a well-established strategy in prodrug design. N-oxides are metabolites of many tertiary amine drugs, including phenothiazines like promazine, a close structural relative of promethazine (B1679618). google.com The conversion of a tertiary amine to its N-oxide derivative introduces a highly polar, dative N⁺–O⁻ bond, which fundamentally alters the molecule's physicochemical properties. nih.govbohrium.com This transformation can render an active drug temporarily inert, with the potential for in vivo reduction back to the pharmacologically active parent tertiary amine. acs.org The predictability of this in vivo reduction can vary, ranging from negligible to nearly quantitative, making the N-oxide a versatile, albeit complex, prodrug moiety. google.com

A primary advantage of the N-oxide moiety in prodrug design is its significant impact on aqueous solubility and membrane permeability. The introduction of the N⁺–O⁻ bond makes the molecule more polar and zwitterionic at physiological pH. nih.govbohrium.com This increased polarity enhances the molecule's interaction with water, thereby increasing its solubility.

Conversely, the heightened polarity and larger hydrodynamic radius typically decrease the molecule's ability to passively diffuse across lipophilic biological membranes. nih.govacs.org This modulation of membrane permeability is a critical aspect of prodrug design. By reducing passive diffusion, an N-oxide prodrug may exhibit decreased off-target effects and altered pharmacokinetic profiles. For a compound like promethazine, which acts on the central nervous system, conversion to its N-oxide could theoretically limit its passage across the blood-brain barrier until it is bioactivated in a target tissue.

| Property | Effect of N-Oxidation | Underlying Chemical Principle | Reference |

|---|---|---|---|

| Aqueous Solubility | Increases | Introduction of a highly polar N⁺–O⁻ bond enhances hydrogen bonding with water. | nih.govacs.org |

| Membrane Permeability | Decreases | Increased polarity reduces lipophilicity, hindering passive diffusion across lipid bilayers. | nih.govacs.org |

| Basicity | Decreases | The nitrogen lone pair is involved in the dative bond with oxygen, making it less available for protonation. | nih.gov |

Stimuli-Responsive Activation Mechanisms of N-Oxide Prodrugs

A key area of modern pharmacology is the development of prodrugs that are activated by specific stimuli present in diseased tissues, allowing for targeted drug release. The N-oxide group is particularly amenable to reduction, making it an ideal trigger for stimuli-responsive activation, most notably in the reductive environments characteristic of solid tumors.

Solid tumors often contain regions of low oxygen concentration, or hypoxia, due to rapid cell proliferation outpacing the development of adequate blood supply. nih.govnih.gov This hypoxic environment features an over-expression of reductive enzymes, such as cytochrome P450 (CYP) oxidoreductases. nih.govnih.gov This unique biochemical environment can be exploited to selectively activate N-oxide prodrugs.

Under normal oxygen (normoxic) conditions, the one-electron reduction of an N-oxide is a reversible process, as molecular oxygen can readily back-oxidize the reduced intermediate, creating a "futile redox cycle" and preventing net activation of the prodrug. researchgate.netacs.org However, in the absence of sufficient oxygen, this back-oxidation is inhibited, allowing for the complete reduction of the N-oxide to the parent tertiary amine, thereby releasing the active drug specifically within the hypoxic tumor tissue. nih.govnih.gov While this mechanism is well-documented for N-oxide prodrugs like tirapazamine (B611382) and AQ4N, specific studies applying this concept to promethazine N-oxide are not prevalent in the literature. nih.govresearchgate.net

A novel and highly targeted activation strategy involves the use of clinical radiotherapy (X-rays). acs.orgresearchgate.netnih.gov Ionizing radiation causes the radiolysis of water, producing several reactive species, including hydrated electrons (e⁻aq). pku.edu.cn These hydrated electrons are potent reducing agents that can efficiently and rapidly reduce N-oxides to their corresponding amines. acs.orgresearchgate.net

This approach offers exceptional spatiotemporal control, as the activation only occurs within the irradiated tissue volume. acs.orgpku.edu.cn A prodrug like this compound could theoretically be administered systemically, remaining inactive, and then be activated specifically at a tumor site upon application of a focused X-ray beam. This would concentrate the therapeutic effect at the target while minimizing systemic toxicity. researchgate.net Research has shown this strategy to be effective for activating N-oxide derivatives of drugs like camptothecin, demonstrating its potential as a broad platform for combined chemoradiotherapy. nih.govacs.orgnih.gov

Structure-Reactivity Relationships in N-Oxide Prodrug Systems

The efficiency of N-oxide reduction, and thus the performance of the prodrug, is highly dependent on the molecular structure of the compound. For an N-oxide to be effectively reduced, either enzymatically or by hydrated electrons, its electronic properties must be favorable.

Generally, aromatic and heteroaromatic N-oxides are more readily reduced than their aliphatic counterparts. nih.govpku.edu.cn This is because conjugated systems, such as the tricyclic phenothiazine (B1677639) core of promethazine, can better stabilize the radical intermediates formed during the reduction process. nih.gov The electron-withdrawing or -donating nature of substituents on the aromatic rings can further modulate the reduction potential. For phenothiazine derivatives, substitutions on the rings are known to significantly alter electronic properties and biological activity. nih.govnih.gov For radiotherapy-induced activation, N-oxides derived from anilines or heteroaromatics with sufficiently low HOMO/LUMO energy gaps are considered most susceptible to reduction by hydrated electrons. acs.org A systematic screening of various N-oxide structures is often necessary to identify candidates with optimal reduction kinetics for a given activation stimulus. researchgate.netnih.gov

| Structural Feature | Effect on Reducibility | Rationale | Reference |

|---|---|---|---|

| Aromatic/Conjugated System | Enhances | Stabilizes radical intermediates formed during reduction; lowers LUMO energy. | nih.govpku.edu.cn |

| Aliphatic System | Diminishes | Less able to stabilize intermediate species compared to aromatic systems. | pku.edu.cn |

| Electron-Withdrawing Groups | Generally Enhances | Lowers the reduction potential, making the N-oxide easier to reduce. | nih.gov |

| Electron-Donating Groups | Generally Diminishes | Increases the reduction potential, making the N-oxide harder to reduce. | nih.gov |

Strategies for Modulating N-Oxide Physicochemical Properties for Enhanced Prodrug Performance

Optimizing an N-oxide prodrug goes beyond simply adding an oxygen atom. Fine-tuning the molecule's physicochemical properties is crucial for achieving the desired pharmacokinetic and pharmacodynamic profile. The primary strategy is the N-oxidation itself, which enhances water solubility. bohrium.com However, other modifications can be made to the parent molecule to further improve performance.

For instance, to balance the trade-off between increased solubility and potentially poor membrane permeability, other parts of the promethazine molecule could be modified. Adding lipophilic groups could counteract the high polarity of the N-oxide, creating a molecule with balanced solubility and permeability characteristics. Furthermore, incorporating the N-oxide into larger drug delivery systems, such as nanoparticles or polymer conjugates, can protect the prodrug from premature activation and leverage phenomena like the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. nih.gov Such advanced formulations could work synergistically with the stimuli-responsive nature of the N-oxide to create a highly specific and effective therapeutic agent.

Q & A

Q. What are the key chemical identifiers and structural properties of Promethazine N-Oxide critical for experimental design?

this compound (CAS: 81480-39-9) has the molecular formula C₁₇H₂₀N₂OS and a molecular weight of 300.42 g/mol . Its IUPAC name is N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine oxide. Structural analogs include Promethazine Sulfoxide N-Oxide HCl (CAS: 1135334-50-7), which shares the phenothiazine backbone but differs in oxidation state and substituents .

Relevance to Research :

- Accurate identification via spectral data (NMR, IR) is essential to distinguish it from impurities like Promethazine EP impurities C/D, which have similar molecular weights but distinct functional groups .

- Stability during storage must account for its susceptibility to decomposition under heat, producing hazardous byproducts like CO .

Q. What methodological approaches are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves oxidizing Promethazine (C₁₇H₂₀N₂S) using controlled oxidation agents like hydrogen peroxide or ozone. Key steps include:

- Reaction Optimization : Use response surface methodology (RSM) to model variables such as temperature, oxidant concentration, and reaction time. Wang et al. (2018) demonstrated this approach for analogous N-oxide compounds, achieving >95% yield under optimized conditions .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization to isolate the product from unreacted starting material and byproducts .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

- Engineering Controls : Use fume hoods or mechanical exhaust systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) :

- Respiratory Protection : NIOSH-certified respirators with ABEK filters (EN 14387) for prolonged exposure; air-purifying respirators for short-term use .

- Gloves : Nitrile or neoprene gloves with tested chemical resistance (penetration time >8 hours) .

- Storage : Keep in sealed containers at room temperature, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies in safety guidelines across different SDS for this compound?

Discrepancies in SDS recommendations (e.g., respiratory protection in vs. ) arise from varying exposure scenarios. To address this:

- Risk Assessment : Quantify airborne concentrations using gas chromatography or real-time sensors. For concentrations >1 mg/m³, prioritize independent air-supply respirators .

- Contextual Adaptation : Align protocols with institutional guidelines (e.g., OSHA HCS2012) and adjust based on experimental scale (mg vs. gram quantities) .

Q. What advanced analytical techniques ensure purity and structural integrity of this compound in pharmacokinetic studies?

- Chromatographic Analysis :

- HPLC : Use C18 columns with UV detection (λ=254 nm) and mobile phases like acetonitrile/ammonium acetate buffer. Retention time comparison against reference standards ensures purity .

- LC-MS/MS : Quantifies trace impurities (e.g., Promethazine Sulfoxide N-Oxide HCl) with detection limits <0.1% .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor decomposition products like CO using headspace GC-MS .

Q. How should researchers design experiments to evaluate the stability of this compound under varying experimental conditions?

- Experimental Variables :

- Temperature : Test thermal stability via differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

- pH : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy to track absorbance changes at λ_max=275 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.